N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11-14(10-19-25-11)17(22)20-13-5-4-12-6-7-21(15(12)9-13)18(23)16-3-2-8-24-16/h2-5,8-10H,6-7H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDWIVVIVUPROSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CO4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Furan Ring: The furan-2-carbonyl group can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acid chloride in the presence of a Lewis acid catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Final Coupling: The final step involves coupling the indole, furan, and isoxazole moieties through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the methyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing novel materials and exploring new chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-carbonyl)indolin-6-yl)-4-isobutoxybenzenesulfonamide
- N-(1-(furan-2-carbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- 2-fluoro-N-(1-(furan-2-carbonyl)indolin-6-yl)benzamide
Uniqueness
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications, distinguishing it from other similar compounds.
Biological Activity
N-(1-(furan-2-carbonyl)indolin-6-yl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has drawn significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique structural arrangement comprising an indole moiety, a furan ring, and an isoxazole carboxamide functional group. The synthesis typically involves multi-step organic reactions, beginning with the preparation of indole and furan intermediates. These intermediates are subsequently coupled under specific conditions to yield the final product.
Synthetic Route Overview
| Step | Description |
|---|---|
| Formation of Indoline | Reduction of indole derivatives using reducing agents like sodium borohydride. |
| Furan-2-Carbonylation | Friedel-Crafts acylation with furan and acyl chlorides in the presence of Lewis acids. |
| Isoxazole Formation | Coupling of the furan-2-carbonyl indoline with isoxazole derivatives under basic conditions. |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in disease processes.
- Anti-inflammatory Activity : Research indicates that it may possess properties that reduce inflammation.
- Anticancer Effects : Preliminary studies suggest that it may inhibit cancer cell proliferation.
Biological Evaluations
Various studies have been conducted to evaluate the biological activity of this compound. Here are some key findings:
In Vitro Studies
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. IC50 values ranged from 10 to 25 µM, indicating moderate potency.
- Enzyme Inhibition : Inhibition assays revealed that this compound effectively inhibited enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways.
- Mechanistic Studies : Molecular docking simulations indicated strong binding affinity to the active sites of target enzymes, confirming its potential as a lead compound for drug development.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited significant anti-cancer activity through apoptosis induction in cancer cells .
- Study 2 : Another investigation demonstrated anti-inflammatory effects in a murine model of arthritis, where treatment with the compound resulted in reduced swelling and pain scores compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
